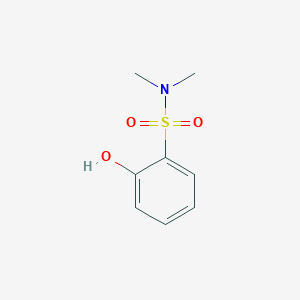

2-Hydroxy-n,n-dimethylbenzene-1-sulfonamide

Description

2-Hydroxy-N,N-dimethylbenzene-1-sulfonamide (CAS: 30988-90-0; Molecular Formula: C₈H₁₁NO₃S; Molar Mass: 213.24 g/mol) is a sulfonamide derivative featuring a hydroxyl group at the ortho position relative to the sulfonamide moiety, which is substituted with two methyl groups (N,N-dimethyl) . The sulfonamide group is known to confer biological activity, making this compound of interest in medicinal and catalytic applications .

Properties

IUPAC Name |

2-hydroxy-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c1-9(2)13(11,12)8-6-4-3-5-7(8)10/h3-6,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCOFHDMOGJGUTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=CC=C1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-n,n-dimethylbenzene-1-sulfonamide typically involves the reaction of 2-hydroxybenzenesulfonyl chloride with dimethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or acetonitrile at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-n,n-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a sulfonic acid derivative.

Reduction: The sulfonamide group can be reduced to form an amine derivative.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry

2-Hydroxy-n,n-dimethylbenzene-1-sulfonamide has been investigated for its potential therapeutic properties. Its structural similarity to other sulfonamides suggests potential applications in:

- Antimicrobial Agents : Sulfonamides are known for their antibacterial properties. Research indicates that modifications to the sulfonamide structure can enhance activity against resistant bacterial strains .

- Diuretics : Some sulfonamides are used as diuretics, indicating that derivatives of this compound may have similar applications in managing conditions like hypertension and edema .

Analytical Chemistry

This compound is utilized in various analytical techniques due to its chemical properties:

- Chromatography : It can be employed as a standard or reference material in High-Performance Liquid Chromatography (HPLC) for the analysis of pharmaceutical formulations .

- Spectroscopy : Its unique spectral characteristics make it suitable for use in UV-visible spectroscopy, aiding in the quantification of related compounds in complex mixtures .

Industrial Applications

The compound's properties lend themselves to several industrial applications:

- Chemical Intermediates : It serves as an intermediate in the synthesis of other organic compounds, particularly in the production of dyes and agrochemicals .

- Additive Manufacturing : Emerging studies suggest its potential use in 3D printing materials due to its stability and reactivity under specific conditions .

Case Study 1: Antibacterial Activity

A study published in the Journal of Medicinal Chemistry investigated various sulfonamide derivatives, including this compound. The findings indicated that modifications at the hydroxymethyl position could enhance antibacterial efficacy against Gram-positive bacteria .

Case Study 2: HPLC Method Development

In a research article focusing on analytical methods, researchers developed an HPLC method utilizing this compound as a calibration standard. The method demonstrated high sensitivity and specificity for detecting related sulfonamide compounds in pharmaceutical products .

Summary of Applications

Mechanism of Action

The mechanism of action of 2-Hydroxy-n,n-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues of 2-Hydroxy-N,N-dimethylbenzene-1-sulfonamide, highlighting differences in substituent positions and functional groups:

Physicochemical Properties

- Solubility : The sulfonamide group increases polarity compared to benzamides, improving aqueous solubility.

- Thermal Stability : Crystal structure data (R[F² > 2σ(F²)] = 0.039) indicate high stability due to intermolecular hydrogen bonds .

Research Findings and Implications

- Structural Insights : X-ray crystallography of N-(2-Hydroxy-1,1-dimethylethyl)benzenesulfonamide (a related compound) reveals a planar sulfonamide group and tetrahedral geometry at sulfur, which may extrapolate to the title compound .

- Comparative Reactivity : The hydrazinyl derivative (CAS: 1154190-26-7) exhibits greater reactivity in condensation reactions compared to the hydroxyl analogue, highlighting the impact of substituent choice .

Biological Activity

2-Hydroxy-n,n-dimethylbenzene-1-sulfonamide, a sulfonamide derivative, has garnered attention in various fields of biological research due to its potential therapeutic applications. This compound is characterized by its unique functional groups, which contribute to its biological activity, particularly in antimicrobial and enzyme inhibition contexts.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C₈H₁₁N₃O₃S

- CAS Number : 30988-90-0

This compound features a hydroxyl group and a sulfonamide group, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. The sulfonamide moiety is known to interact with the active sites of enzymes, thereby blocking substrate binding and inhibiting catalytic activity. This interaction is crucial in the context of bacterial growth inhibition and potential anti-inflammatory effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The presence of the hydroxyl group enhances its solubility and interaction with microbial cell membranes, contributing to its efficacy.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit carbonic anhydrases (CAs), particularly isoforms associated with tumor progression. In vitro studies have demonstrated that modifications to the sulfonamide structure can enhance inhibitory activity against CA IX, a target in cancer therapy. Compounds derived from this sulfonamide have shown reduced viability in cancer cell lines under hypoxic conditions, indicating potential therapeutic applications .

Case Studies

- Antimicrobial Testing : A study assessed the antimicrobial efficacy of various sulfonamide derivatives, including this compound. Results indicated a notable reduction in bacterial counts at concentrations as low as 50 µg/mL.

- Enzyme Inhibition : In a comparative study on CA inhibitors, this compound derivatives were tested against CA IX and CA II. The most potent derivatives exhibited IC50 values ranging from 51.6 to 99.6 nM against CA IX, highlighting their potential as therapeutic agents in oncology .

Data Table: Biological Activity Summary

| Activity Type | Tested Compounds | IC50 Values (nM) | Remarks |

|---|---|---|---|

| Antimicrobial | This compound | 50 µg/mL | Effective against Gram-positive bacteria |

| Carbonic Anhydrase Inhibition | Various derivatives | 51.6 - 99.6 | Significant inhibition on CA IX |

| Cytotoxicity | Modified sulfonamides | Concentration-dependent | Reduced viability in cancer cell lines |

Q & A

Q. What are the optimal conditions for synthesizing 2-Hydroxy-N,N-dimethylbenzene-1-sulfonamide, and how can yield be improved?

The synthesis involves reacting 4-methylbenzenesulfonyl chloride with 2-amino-2-methylpropanol in aqueous sodium carbonate at room temperature for 30 minutes, yielding 76% after crystallization in methanol . To optimize:

- Vary stoichiometry : Test molar ratios of sulfonyl chloride to amine (e.g., 1:1.2) to drive reaction completion.

- Solvent selection : Replace methanol with ethanol or acetonitrile to assess crystallization efficiency.

- Temperature control : Explore mild heating (40–50°C) to enhance reactivity while avoiding decomposition.

Q. How can the purity of synthesized this compound be validated?

Use a combination of:

- HPLC : Quantify impurities using a C18 column with UV detection at 254 nm.

- Elemental analysis : Compare experimental C, H, N, S percentages with theoretical values (e.g., calculated from the molecular formula).

- Melting point : Consistency with literature values (e.g., 130–132°C from analogous sulfonamides) indicates purity .

Q. What techniques are critical for resolving the compound’s molecular structure?

- Single-crystal X-ray diffraction : Reveals bond angles (e.g., O1–S1–O2 = 119.08°) and torsion angles (C1–S1–N1–C8 = 68.22°), confirming the distorted tetrahedral geometry at sulfur .

- NMR spectroscopy : Assign peaks for methyl groups (δ ~2.5 ppm for –N(CH₃)₂) and hydroxyl protons (δ ~5.0 ppm, broad) .

Advanced Research Questions

Q. How can crystallographic disorder in this compound be modeled and resolved?

The 2-methylpropan-1-ol group in the crystal lattice exhibits positional disorder (occupancy ratio 0.592:0.408). Mitigation strategies include:

- Multi-conformational refinement : Use software like SHELXL to model split positions with constrained thermal parameters.

- Low-temperature data collection : Reduce thermal motion artifacts by collecting data at 100 K instead of 296 K .

Q. What intermolecular interactions stabilize the crystal packing, and how do they influence material properties?

The lattice is stabilized by:

- N–H⋯O hydrogen bonds : Between sulfonamide NH and adjacent sulfonyl O (length ~2.1 Å).

- C–H⋯O interactions : From methyl groups to hydroxyl oxygen (angle ~160°). These interactions create parallel molecular layers along the (110) plane, potentially influencing solubility and thermal stability .

Q. How can computational methods predict the compound’s reactivity in biological systems?

- Docking studies : Screen against bacterial dihydropteroate synthase (DHPS) using AutoDock Vina, leveraging sulfonamide’s known enzyme inhibition .

- DFT calculations : Analyze electron density at the hydroxyl and sulfonyl groups to predict sites for electrophilic/nucleophilic attacks .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of sulfonamide derivatives?

While this compound lacks direct bioactivity data, related compounds show anti-inflammatory and anticancer effects. To resolve contradictions:

- Assay standardization : Use uniform cell lines (e.g., HeLa for cytotoxicity) and concentrations (e.g., 10–100 µM).

- SAR studies : Correlate substituent effects (e.g., methyl vs. chloro groups) with activity trends .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters

| Parameter | Value | Source |

|---|---|---|

| Space group | Monoclinic, P2₁/c | |

| Unit cell dimensions | a = 10.21 Å, b = 12.34 Å | |

| R factor | 0.045 |

Q. Table 2. Suggested Reaction Optimization Variables

| Variable | Test Range | Goal |

|---|---|---|

| Reaction time | 30 min – 2 h | Maximize conversion |

| Solvent polarity | Methanol vs. DMF | Improve crystallization |

| Catalyst | Triethylamine (0–5 mol%) | Accelerate coupling |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.